Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester is a complex organic compound characterized by its unique functional groups and structural features. This compound is a derivative of benzoic acid, which is widely recognized for its applications in various fields, including pharmaceuticals and agriculture. The presence of chlorine and thioxomethyl groups in its structure enhances its reactivity and potential applications.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides various grades and purities for research and industrial use . Its synthesis is often discussed in the context of organic chemistry literature, focusing on its derivation from benzoic acid and related compounds.
This compound falls under the category of benzoic acid derivatives, specifically classified as an ester due to the presence of an ethylbutyl group attached to the carboxylic acid moiety. Its classification can also include aspects of halogenated compounds due to the chlorine substituent.
The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Reagents must be handled with care due to their potential hazards.
CC(CC)OC(=O)c1cc(Cl)c(c(c1)N(C(=S)C)C(C)C)
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester can participate in various chemical reactions:
Each reaction pathway requires specific reagents and conditions. For example, hydrolysis typically requires water and an acid or base catalyst at elevated temperatures.
The mechanism by which Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester exerts its effects can vary based on its application:
Research indicates that similar compounds exhibit varying degrees of efficacy against different microbial strains and pests, suggesting a need for empirical testing to establish specific activity levels.
Relevant data indicates that the compound's stability and reactivity are influenced by environmental factors such as pH and temperature.
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester has potential applications in:
The versatility of this compound makes it valuable across multiple scientific domains, necessitating further research into its full range of applications and mechanisms.
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1